4-Amino-2,6-dimethylpyridine 1-oxide 4-Amino-2,6-dimethylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 3512-82-1
VCID: VC2321543
InChI: InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3
SMILES: CC1=CC(=N)C=C(N1O)C
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol

4-Amino-2,6-dimethylpyridine 1-oxide

CAS No.: 3512-82-1

Cat. No.: VC2321543

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2,6-dimethylpyridine 1-oxide - 3512-82-1

Specification

CAS No. 3512-82-1
Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
IUPAC Name 1-hydroxy-2,6-dimethylpyridin-4-imine
Standard InChI InChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3
Standard InChI Key XCPSKNPXGAXKLM-UHFFFAOYSA-N
SMILES CC1=CC(=N)C=C(N1O)C
Canonical SMILES CC1=CC(=N)C=C(N1O)C

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-Amino-2,6-dimethylpyridine 1-oxide represents an important class of pyridine derivatives with unique chemical properties. It is characterized by a pyridine ring bearing specific functional groups that contribute to its distinctive chemical behavior and potential applications in various fields.

Table 1: Chemical Identity of 4-Amino-2,6-dimethylpyridine 1-oxide

ParameterValue
CAS Number3512-82-1
Molecular FormulaC₇H₁₀N₂O
Molecular Weight138.17 g/mol
IUPAC Name1-hydroxy-2,6-dimethylpyridin-4-imine
Standard InChIInChI=1S/C7H10N2O/c1-5-3-7(8)4-6(2)9(5)10/h3-4,8,10H,1-2H3
Standard InChIKeyXCPSKNPXGAXKLM-UHFFFAOYSA-N
SMILESCC1=CC(=N)C=C(N1O)C
Canonical SMILESCC1=CC(=N)C=C(N1O)C
PubChem Compound ID494001

Structural Features and Significance

The structural arrangement of 4-Amino-2,6-dimethylpyridine 1-oxide confers several distinctive characteristics. The N-oxide functional group significantly alters the electronic distribution within the pyridine ring, affecting its aromaticity and reactivity patterns. This feature enhances the compound's reactivity in certain transformations and influences its solubility in polar solvents, making it valuable for various applications.

The presence of methyl groups at positions 2 and 6 creates steric hindrance around the pyridine ring, which can protect the N-oxide group from certain reactions while directing reactivity to other positions. These methyl substituents also contribute to the lipophilicity of the molecule, potentially affecting its interactions with biological systems and its utility in pharmaceutical applications.

Synthesis Methods

Reduction of Nitro Precursors

One of the most established routes for synthesizing 4-Amino-2,6-dimethylpyridine 1-oxide involves the reduction of the corresponding nitro compound, 2,6-Dimethyl-4-nitropyridine 1-oxide. This precursor compound (CAS: 4808-64-4) has a molecular weight of 168.150 g/mol and can be transformed through selective reduction methods .

The reduction process typically involves carefully controlled conditions to ensure that only the nitro group is reduced to an amino group, while preserving the N-oxide functionality. Under proper conditions, the reduction can be stopped at the 4-amino-pyridine 1-oxide stage before proceeding further to 4-aminopyridine, allowing for the isolation of the desired product .

Various reducing agents can be employed for this transformation, including:

  • Iron in acetic acid

  • Zinc in sodium hydroxide solution

  • Catalytic hydrogenation under controlled conditions

These methods have been successfully applied to various substituted 4-nitropyridine 1-oxides, including the 2,6-dimethyl derivatives, to yield the corresponding amino compounds while maintaining the N-oxide functionality .

Alternative Synthetic Approaches

While the literature on specific synthetic routes for 4-Amino-2,6-dimethylpyridine 1-oxide is somewhat limited, it is reasonable to consider that other general methods for preparing aminopyridine N-oxides might be applicable. These could include:

  • Direct amination of 2,6-dimethylpyridine 1-oxide

  • Functional group transformations on suitably substituted pyridine derivatives

  • Ring-forming reactions using appropriate precursors

The choice of synthetic method would typically depend on factors such as available starting materials, desired scale, and specific requirements for purity and yield.

Chemical Reactivity and Transformations

Reactions with Alkyl Halides

4-Aminopyridine 1-oxide derivatives, including the 2,6-dimethyl variant, exhibit characteristic reactivity with alkyl halides. These compounds readily form adducts with alkyl halides, which can subsequently undergo further transformations. When treated with alkali or silver oxide, these adducts yield the corresponding 4-aminopyridine derivatives and aldehydes .

The reaction sequence can be represented as:

  • Formation of the alkyl halide adduct

  • Treatment with a base (alkali or silver oxide)

  • Generation of 4-aminopyridine and an aldehyde byproduct

This reactivity pattern demonstrates the synthetic utility of 4-Amino-2,6-dimethylpyridine 1-oxide as a precursor to other valuable pyridine derivatives.

Reduction Reactions

The N-oxide functionality in 4-Amino-2,6-dimethylpyridine 1-oxide can undergo selective reduction to yield the corresponding 4-aminopyridine. This transformation represents an important route for accessing 2,6-dimethyl-4-aminopyridine, which may have distinct applications and properties compared to the N-oxide derivative.

Several reduction methods can be employed for this transformation:

  • Catalytic hydrogenation under controlled conditions

  • Reduction with metal/acid systems (e.g., iron/acetic acid)

  • Reduction with zinc in sodium hydroxide

Under carefully controlled conditions, these reductions can be highly selective, allowing for the preservation of other functional groups present in more complex derivatives .

Structure-Reactivity Relationships

The amino group at position 4 provides a nucleophilic site for various transformations, including acylation, alkylation, and participation in coupling reactions. The combination of the electron-donating amino group and the electronic effects of the N-oxide functionality creates a unique reactivity profile that distinguishes this compound from related pyridine derivatives.

Applications and Research Significance

Synthetic Applications

4-Amino-2,6-dimethylpyridine 1-oxide serves as a valuable building block in organic synthesis. Its unique combination of functional groups allows for selective transformations and the creation of more complex molecules. Some potential synthetic applications include:

  • Precursor for functionalized pyridine derivatives with applications in medicinal chemistry

  • Building block for heterocyclic compounds with potential biological activity

  • Intermediate in the synthesis of specialized materials and ligands

The ability to selectively manipulate either the amino group or the N-oxide functionality provides synthetic versatility that makes this compound attractive for diverse applications in chemical synthesis.

Comparative Analysis with Related Compounds

To better understand the unique properties of 4-Amino-2,6-dimethylpyridine 1-oxide, it is instructive to compare it with structurally related compounds. The presence of both the amino group and N-oxide functionality distinguishes it from simpler pyridine derivatives and contributes to its specific chemical behavior.

Table 2: Comparison of 4-Amino-2,6-dimethylpyridine 1-oxide with Related Compounds

CompoundKey Structural DifferencesDistinctive Properties
2,6-DimethylpyridineLacks amino group and N-oxide functionalityLess reactive toward nucleophilic substitution; different solubility profile
4-AminopyridineLacks methyl groups and N-oxide functionalityDifferent electronic distribution; altered reactivity patterns
2,6-Dimethyl-4-nitropyridine 1-oxideContains nitro group instead of amino groupMore electrophilic at position 4; different applications in synthesis
Pyridine N-oxideLacks amino group and methyl substituentsLess sterically hindered; different reactivity profile

This comparative analysis highlights the unique combination of structural features in 4-Amino-2,6-dimethylpyridine 1-oxide that contribute to its distinct chemical behavior and potential applications.

Current Research Directions

Ongoing Studies and Future Perspectives

Research on 4-Amino-2,6-dimethylpyridine 1-oxide continues to evolve, with several directions showing promise for future development. Current research efforts may focus on:

  • Development of more efficient and scalable synthesis methods

  • Exploration of novel transformations and applications

  • Investigation of potential biological activities

  • Utilization in materials science and coordination chemistry

The distinctive structural features and reactivity profile of this compound make it an interesting candidate for continued research in various fields of chemistry and related disciplines.

Challenges and Opportunities

Despite its potential utility, research on 4-Amino-2,6-dimethylpyridine 1-oxide faces certain challenges, including:

  • Limited availability of comprehensive studies on its reactivity and applications

  • Need for improved synthetic methods with higher yields and purity

  • Incomplete understanding of its full potential in various applications

These challenges present opportunities for further research and development, potentially leading to new applications and improved methods for utilizing this interesting heterocyclic compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator